2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Physical Form Automated Synthesis High-Throughput Experimentation

2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class. The compound incorporates a reactive ortho-bromomethylphenyl group and a neopentyl glycol (5,5-dimethyl-1,3-propanediol) ester moiety that masks the parent boronic acid.

Molecular Formula C12H16BBrO2
Molecular Weight 282.97 g/mol
CAS No. 166821-88-1
Cat. No. B067104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
CAS166821-88-1
Molecular FormulaC12H16BBrO2
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=CC=C2CBr
InChIInChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3
InChIKeyKPXRRKYYMYMEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane (CAS 166821-88-1): A Dual-Functional Neopentyl Glycol Boronic Ester for Advanced Synthesis


2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a cyclic boronic ester belonging to the 1,3,2-dioxaborinane class. The compound incorporates a reactive ortho-bromomethylphenyl group and a neopentyl glycol (5,5-dimethyl-1,3-propanediol) ester moiety that masks the parent boronic acid . It is supplied as a liquid of ≥98% purity and is primarily employed as a building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the boronate ester serves as the nucleophilic partner for C–C bond formation . The presence of both an electrophilic benzyl bromide and a latent boronic acid functionality within the same scaffold enables sequential orthogonal transformations that are difficult to achieve with other protecting-group strategies.

1
Automated liquid handling workflows for parallel Suzuki–Miyaura library synthesis.
Supplied as a liquid at ambient temperature, compatible with direct volumetric dispensing.
2
Iterative cross-coupling routes requiring temporary boronic acid protection and facile deprotection.
Neopentyl glycol ester hydrolyzes more readily than pinacol esters, reducing step count.
3
Dual-functional building block engaging both electrophilic benzyl bromide and latent boronic acid in orthogonal sequences.
Enables sequential transformations without intermediate protecting-group manipulation.

Why Substituting 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane with Another Arylboronic Ester Is Not Straightforward


Although several boronic ester variants of 2-(bromomethyl)phenylboronic acid are commercially available—including the free boronic acid (CAS 91983-14-1), the pinacol ester (CAS 377780-72-8), and the unsubstituted dioxaborinane (CAS 174900-86-8)—they cannot be freely interchanged. The neopentyl glycol ester imposes a distinctive combination of physical state (liquid at ambient temperature versus solid pinacol ester) , markedly higher nucleophilicity of the derived boron-ate complex (up to 10⁴-fold greater than pinacol analogues) [1], and more facile hydrolysis to the free boronic acid when deprotection is required . These differences directly influence reaction setup, kinetic profile, and downstream work-up, meaning that procurement choices based solely on nominal head-group identity risk suboptimal yields, extended optimization cycles, or incompatibility with automated synthesis platforms.

Target Compound
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Liquid physical state; high nucleophilicity boron-ate complex; readily hydrolyzed.
Common Substitute
Pinacol ester analogue (CAS 377780-72-8) or free boronic acid (CAS 91983-14-1)
Solid state; lower nucleophilicity; requires multi-step deprotection.
Direct substitution may shift reaction setup and kinetic profile. Liquid vs. solid form alters dispensing method. Boron-ate nucleophilicity and deprotection ease differ significantly, potentially affecting yield and cycle time in automated or multi-step sequences. Validation is recommended before interchange.

Quantitative Differentiation Guide for 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane Versus Closest Analogs


Liquid Physical Form Enables Volumetric Dispensing vs. Solid Pinacol Ester Requiring Gravimetric Handling

The target compound is supplied as a liquid at ambient temperature and is typically stored at 2–8 °C under inert atmosphere . In contrast, the closest commercial pinacol analogue (2-bromomethylphenylboronic acid pinacol ester, CAS 377780-72-8) is a crystalline solid with a melting point of 82–86 °C . The liquid state eliminates the need for dissolution prior to dispensing and makes the compound inherently compatible with automated liquid handling systems, whereas the pinacol ester requires gravimetric dispensing or preparation of stock solutions before use.

Physical Form
Head-to-head
Liquid (≥98% purity) vs. Solid (mp 82–86 °C, 95% purity)
Enables volumetric dispensing for automated synthesis.
Direct comparison from supplier Certificates of Analysis. Solid comparator requires pre-dissolution.
Physical Form Automated Synthesis High-Throughput Experimentation

Neopentyl Glycol Boron-Ate Complexes Exhibit 10⁴-Fold Higher Nucleophilicity than Pinacol Analogues

Kinetic studies by Feeney and co-workers demonstrated that boron-ate complexes derived from neopentyl glycol boronic esters are approximately 10⁴ times more reactive toward carbenium ion electrophiles than the corresponding pinacol-derived complexes [1]. This enhancement is attributed to reduced steric hindrance around the boron center in the neopentyl glycol scaffold. Although this measurement was performed on model BACs and not directly on the bromomethylphenyl system, the reactivity trend is ligand-controlled and transfers to the target compound by class membership.

Boron-Ate Nucleophilicity
Class-level
≈10⁴-fold rate enhancement over pinacol analogues
May support faster transmetalation in challenging couplings.
Model system data (Feeney et al., 2015); ligand-controlled trend transfers by class membership.
Boron-Ate Complex Nucleophilicity Cross-Coupling

Neopentyl Glycol Esters Hydrolyze More Readily than Pinacol Esters, Facilitating Deprotection

Technical literature on bis(neopentyl glycolato)diboron—a reagent that generates neopentyl glycol boronic esters—explicitly notes that "neopentylato boronic esters are more readily hydrolyzed to boronic acids than their corresponding pinacolato esters" . The pinacol ester is known to require transesterification with diethanolamine followed by acidic hydrolysis for effective deprotection, adding two synthetic steps [1]. Quantitative rate data for this specific scaffold are not available, but the class-level trend is firmly established and is routinely exploited in synthetic route design.

Deprotection Ease
Class-level
More readily hydrolyzed than pinacol esters (qualitative trend)
Reduces synthetic steps when liberating free boronic acid.
Scaffold-specific quantitative rate data not available; class-level inference from diboron reagent literature.
Deprotection Boronic Acid Hydrolysis

High-Value Application Scenarios Where 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane Outperforms Analogs


Automated High-Throughput Suzuki Coupling Libraries

The liquid physical form of the neopentyl glycol ester enables direct use in automated liquid handlers without pre-dissolution . When building large arrays of biaryl compounds via parallel Suzuki–Miyaura coupling, the pinacol ester's solid form would require individual weighing or preparation of stock solutions for each reaction, introducing variability. The target compound allows consistent volumetric dispensing, improving intra-plate reproducibility and accelerating library synthesis timelines.

Challenging Suzuki Couplings Requiring Enhanced Transmetalation Rates

For electron-rich or sterically hindered aryl bromide partners that undergo sluggish transmetalation with standard boronic esters, the neopentyl glycol ester's propensity to form highly nucleophilic boron-ate complexes (≈10⁴-fold rate enhancement over pinacol) [1] can shorten reaction times and improve conversion. This is particularly valuable in medicinal chemistry campaigns where rapid analoging of hindered biaryl motifs is a bottleneck.

Multi-Step Syntheses Requiring Iterative Boronic Acid Liberation

Synthetic routes that involve a Suzuki coupling followed by functionalization of the benzyl bromide and subsequent liberation of the boronic acid for a second coupling benefit from the easier hydrolysis of neopentyl glycol esters relative to pinacol esters . Avoiding the two-step diethanolamine transesterification/hydrolysis sequence reduces the overall step count, minimizes yield loss, and streamlines purification, making the target compound the preferred building block for iterative cross-coupling strategies.

Preparation of Boronic Acid-Functionalized Probes and Sensors

The ortho-bromomethyl handle has been exploited to install boronic acid recognition elements onto molecular scaffolds for glucose sensing and carbohydrate recognition [2]. The neopentyl glycol ester serves as a stable, storable precursor that can be coupled and then deprotected under mild conditions to generate the active boronic acid sensor moiety, offering a practical advantage over the free boronic acid, which is prone to oligomerization and oxidative decomposition during storage.

Application
Selection Property
Validation Focus
High-throughput Suzuki coupling libraries
Liquid physical form for direct automated dispensing
Intra-plate reproducibility and workflow efficiency
Hindered or electron-rich aryl bromide couplings
Enhanced boron-ate nucleophilicity
Transmetalation rate and conversion under low catalyst loading
Iterative cross-coupling and bioconjugation
Facile deprotection to free boronic acid
Step-count reduction and mass recovery after hydrolysis
Boronic acid-functionalized sensor precursors
Storable protected precursor with mild deprotection
Stability during storage versus free boronic acid oligomerization

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